molecular formula C9H8OS B1315557 6-Methoxybenzo[b]thiophene CAS No. 90560-10-4

6-Methoxybenzo[b]thiophene

Cat. No. B1315557
CAS RN: 90560-10-4
M. Wt: 164.23 g/mol
InChI Key: WGDVDMKNSDCNGB-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene is a derivative of benzo[b]thiophene . The benzo[b]thiophene scaffold holds a pivotal place as a pharmacophore for the development of anticancer agents . It is also used in industrial chemistry and material science .


Synthesis Analysis

Thiophenes are synthesized by ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of 6-Methoxybenzo[b]thiophene is 164.23 . Its IUPAC name is 1-benzothien-6-yl methyl ether . The InChI code is 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 .


Chemical Reactions Analysis

Thiophenes undergo atmospheric oxidation reactions initiated by hydroperoxyl radical . The reaction mechanisms and kinetics of thiophene oxidation reactions have been studied using high-level DFT and ab initio calculations .


Physical And Chemical Properties Analysis

6-Methoxybenzo[b]thiophene is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

6-Methoxybenzo[b]thiophene is involved in various synthetic routes, demonstrating its versatility in chemical reactions. It serves as a precursor for synthesizing different types of substituted dibenzo[b,d]furans and benzothieno[3,2-b]pyrans, showcasing its role in expanding the library of organic compounds (Shestopalov & Naumov, 2003). Moreover, it's involved in the synthesis of photochromic thieno-2H-chromenes, indicating its application in creating compounds with unique light-responsive properties (Queiroz et al., 2000).

Pharmacological and Anticancer Properties

Research has explored the anticancer potential of derivatives of 6-Methoxybenzo[b]thiophene. A study synthesized a series of 2-aryl-3-anilinobenzo[b]thiophene derivatives, showcasing potent antiproliferative activity and inducing apoptosis in certain colon carcinoma cells (Romagnoli et al., 2021). This highlights the compound's significance in the development of new anticancer agents.

Crystal and Molecular Structure Analysis

6-Methoxybenzo[b]thiophene is also significant in structural chemistry. A study investigating the crystal and molecular structures of 3-ferrocenyl-methoxybenzo[b]thiophene isomers revealed insights into their molecular interactions and physical properties, demonstrating the compound's importance in materials science (Silva et al., 2011).

Role in Synthetic Methodology Development

It plays a role in advancing synthetic methodologies, as evidenced by its involvement in the development of new series of thiophenes with potential anticancer activity (Ghorab et al., 2014). Additionally, it's part of the process of synthesizing certain antidepressant drugs, highlighting its role in medicinal chemistry (Orus et al., 2002).

Safety And Hazards

6-Methoxybenzo[b]thiophene has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

properties

IUPAC Name

6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVDMKNSDCNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545514
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[b]thiophene

CAS RN

90560-10-4
Record name 6-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron trifluoride etherate (8.15 mL) dissolved in dry dichloromethane (407 mL) was stirred rapidly at 0° C. under nitrogen and a solution of (3-methoxyphenylsulphanyl)acetaldehyde (11.5 g, 63.10 mmol) in dry dichloromethane (29 mL) was added dropwise over 25 min. The resultant green solution was stirred for 2 min and then saturated aqueous sodium bicarbonate solution (150 mL) was added at a rate so as to maintain the temperature <8° C. The reaction mixture was stirred for 5 min and then the layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate solution (100 mL) and water (100 mL). The organic phase was dried (MgSO4), and concentrated in vacuo. The product was purified by distillation to afford the title compound as a colourless oil (6.29 g, 61%, b.p. 83-88° C. at 16 mBar).
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
407 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of boron trifluoride etherate (14.45 mL, 115 mmol) in 2000 mL of methylene chloride stirring in a cold water bath 20° C. was added dropwise 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene (28.2 gm, 110 mmol) dissolved in 500 mL of methylene chloride. The addition was complete in 3 hrs. and then the reaction was warmed to room temperature for a further 1.5 hrs. The reaction mixture was then quenched with saturated sodium bicarbonate solution. The organic layer was separated and the aqueous layer was back extracted several times with methylene chloride. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel (using a gravity column) using hexanes as the eluant to yield 10.9 gm of the title compound.
Quantity
14.45 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the obtained (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane (91, 3.6 g, 14.0 mmol) dissolved in a dichloromethane solution (70 mL) was slowly added trifluoroborane etherate (BF3-Et2O; 1.75 mL, 13.72 mmol) at room temperature under nitrogen, and the reaction mixture was stirred for one hour and neutralized with a sodium bicarbonate solution at room temperature. Organic layer was isolated, organic compounds in water were extracted with dichloromethane, the recovered organic solution was evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure. After concentration, residues were purified by column chromatography to give the target compounds 4-methoxybenzothiophene (92a, 368 mg, 16%) and 6-methoxybenzothiophene compounds (92b, 1.38 g, 60%) as transparent liquids.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

6-Methoxybenzo[b]thiophen-3(2H)-one (1.4 g, 7.76 mmol) was dissolved in a mixture of methanol (18 mL) and 2.5 M sodium hydroxide (3 mL). The mixture was treated with sodium borohydride (0.589 g, 15 mmol) in 10 mL of methanol and 3 mL of 2.5 M sodium hydroxide. The reflux was heated to reflux for 1 h and then at 60° C. overnight. The reaction was cooled down to room temperature and the methanol removed in vacuo. The remaining aqueous layer was acidified to pH 4 with 1 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate and washed with 1 N HCl. The organic layer was further washed with water, saturated sodium bicarbonate, water and brine. The organic layer was dried with sodium sulfate, concentrated and purified by flash chromatography usng a gradient of 20 to 50% ethyl acetate in hexanes to afford a clear oil (0.843 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods V

Procedure details

A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of BF3.Et2O (6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 0.5 hours, treated with aqueous NaHCO3 solution, and stirred until both phases were clear. The CH2Cl2 layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give 8.68 g of an approximately 10:1 mixture of 6- and 4-methoxybenzo[b]thiophene as a dark brown oil. Purification by vacuum distillation (bp=65°-7° C. at 0.3 mmHg) gave 5.58 g of pale yellow oil. Major isomer: 'H NMR, δ :(CDCl3):3.85 (3H, s, --OCH3); 6.98 (1H, dd, J=4.5, H5); 7.23 (2H, s, H2, H3); 7.35 (1H, d, J=1.5, H7); 7.68 (1H, d, J=4.5, H4).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6- and 4-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzo[b]thiophene
Reactant of Route 2
6-Methoxybenzo[b]thiophene
Reactant of Route 3
6-Methoxybenzo[b]thiophene
Reactant of Route 4
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6-Methoxybenzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
6-Methoxybenzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
6-Methoxybenzo[b]thiophene

Citations

For This Compound
79
Citations
R Romagnoli, D Preti, E Hamel, R Bortolozzi… - Bioorganic …, 2021 - Elsevier
Many clinically used agents active in cancer chemotherapy exert their activity through the induction of cell death (apoptosis) by targeting microtubules, altering protein function or …
Number of citations: 1 www.sciencedirect.com
E Campaigne, E Homfeld… - Journal of Heterocyclic …, 1978 - Wiley Online Library
A series of 5,6‐disubstituted benzo[b]thiophenes have been synthesized for biological evaluation. These include analogs of tryptamine, melatonin and harmaline types, having hydroxy, …
Number of citations: 9 onlinelibrary.wiley.com
DF Mullica, KG Pinney, VP Mocharla… - Journal of chemical …, 1998 - Springer
The crystal and molecular structures of two methoxybenzo [b] thiophenes have been determined by three-dimensional, single-crystal X-ray diffractometry. Both 3-(3′,4′,5′-…
Number of citations: 18 link.springer.com
CH Cho, B Neuenswander… - Journal of …, 2009 - ACS Publications
Generation of a library using parallel syntheses of multi-substituted benzo[b]thiophenes is described. The requisite 3-iodobenzo[b]thiophenes are readily prepared in excellent yields …
Number of citations: 55 pubs.acs.org
RD Schuetz, RL Titus - Journal of Heterocyclic Chemistry, 1967 - Wiley Online Library
The acid catalyzed ring closure of an appropriately substituted phenyl ketoester sulfide served as the initial reaction in the synthesis of several 3,4‐ and 3,6‐disubstituted benzo[b]…
Number of citations: 7 onlinelibrary.wiley.com
DF Mullica, KG Pinney, KM Dingeman… - Journal of chemical …, 1996 - Springer
The crystal and molecular structures of two methoxybenzo[b]thiophenes have been determined by three-dimensional, single-crystal X-ray diffractometry. Both 3-(4′-hydroxy-3′, 5′-…
Number of citations: 8 link.springer.com
KG Pinney, AD Bounds, KM Dingeman… - Bioorganic & medicinal …, 1999 - Elsevier
A new type of inhibitor of tubulin polymerization was discovered based on the 3-aroyl-2-arylbenzo[b]thiophene molecular skeleton. The lead compound in this series, 2-(4′-…
Number of citations: 145 www.sciencedirect.com
JLF da Silva, AP Ferreira, MM Marques, SG Harjivan… - …, 2011 - pubs.rsc.org
Two regioisomers, 3-ferrocenyl-6-methoxybenzo[b]thiophene (IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (V), were isolated after an acid-catalysed intramolecular electrophilic …
Number of citations: 2 pubs.rsc.org
R Romagnoli, PG Baraldi, MD Carrion… - Journal of medicinal …, 2007 - ACS Publications
Two new series of inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton and its 3-amino positional isomer were …
Number of citations: 163 pubs.acs.org
AP Ferreira, JLF da Silva, MT Duarte… - …, 2009 - ACS Publications
The incorporation of organometallic moieties into the structure of known active drugs to improve their therapeutic properties has gained considerable interest in recent years. The benzo[…
Number of citations: 74 pubs.acs.org

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